molecular formula C22H19BrN2O3 B11310610 5-bromo-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11310610
M. Wt: 439.3 g/mol
InChI Key: GOJQVFGSYCEURF-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 5-bromo-3-methylbenzofuran and 8-propoxyquinoline. The carboxamide group is introduced through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzofuran ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The bromine atom on the benzofuran ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, this compound may be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-methylbenzofuran: A simpler analog without the quinoline and carboxamide groups.

    8-propoxyquinoline: Lacks the benzofuran and carboxamide moieties.

    N-(quinolin-5-yl)benzofuran-2-carboxamide: Similar structure but without the bromine and methyl groups.

Uniqueness

The uniqueness of 5-bromo-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

5-bromo-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H19BrN2O3/c1-3-11-27-19-9-7-17(15-5-4-10-24-20(15)19)25-22(26)21-13(2)16-12-14(23)6-8-18(16)28-21/h4-10,12H,3,11H2,1-2H3,(H,25,26)

InChI Key

GOJQVFGSYCEURF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C)C=CC=N2

Origin of Product

United States

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